
1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. However,
Mecanismo De Acción
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride can reduce the physical symptoms of anxiety, such as increased heart rate, sweating, and tremors.
Biochemical and Physiological Effects:
Propranolol has been shown to have a variety of biochemical and physiological effects. In addition to its beta-blocking properties, this compound has been shown to reduce the release of stress hormones, such as cortisol, and to increase the activity of the parasympathetic nervous system, which is responsible for the body's "rest and digest" response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propranolol has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. Additionally, 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride has a relatively low toxicity profile and is widely available. However, one limitation of this compound is that it can have off-target effects on other receptors in the body, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride. One area of interest is in the treatment of anxiety disorders, such as social anxiety disorder and generalized anxiety disorder. Additionally, this compound may have applications in the treatment of addiction, as it has been shown to reduce the physical symptoms of drug withdrawal. Finally, this compound may also have applications in the treatment of certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Aplicaciones Científicas De Investigación
Propranolol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride can reduce the emotional intensity of traumatic memories, making it a potential therapeutic option for PTSD patients.
Propiedades
IUPAC Name |
1-(dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-3-5-11-18(12-6-4-2)13-15(20)14-23-17-10-8-7-9-16(17)19(21)22;/h7-10,15,20H,3-6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDALCFNQRQFQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



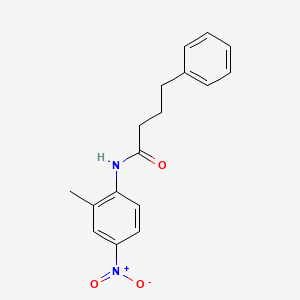
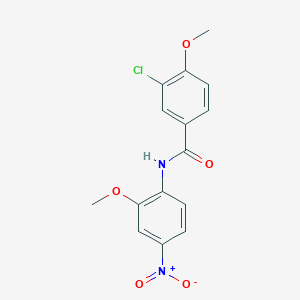
![1-[2-(4-fluorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979049.png)
![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B3979054.png)
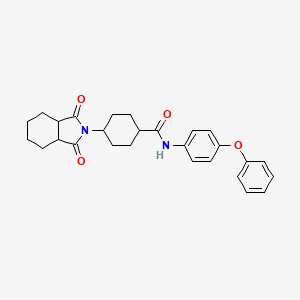
![3-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3979066.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3979074.png)
![2-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]hexanamide](/img/structure/B3979080.png)
![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)
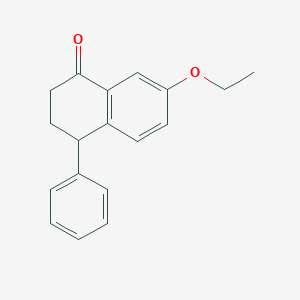
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3979101.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3979125.png)
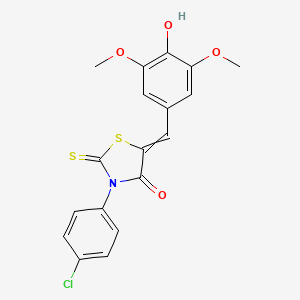
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)